methyl 1H-1,2,3-triazole-4-carboxylate hydrochloride
Description
Methyl 1H-1,2,3-triazole-4-carboxylate hydrochloride is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a methyl ester group at position 4 and a hydrochloride salt. Triazole derivatives are pivotal in medicinal chemistry due to their stability, hydrogen-bonding capacity, and bioisosteric properties, which enhance pharmacokinetic profiles . This compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" that ensures regioselective 1,4-substitution . Its applications span pharmaceutical intermediates, agrochemicals, and corrosion inhibitors, with emerging roles in enzyme inhibition studies (e.g., carbonic anhydrase-II) .
Properties
Molecular Formula |
C4H6ClN3O2 |
|---|---|
Molecular Weight |
163.56 g/mol |
IUPAC Name |
methyl 2H-triazole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C4H5N3O2.ClH/c1-9-4(8)3-2-5-7-6-3;/h2H,1H3,(H,5,6,7);1H |
InChI Key |
RSIZOICUOQIZPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NNN=C1.Cl |
Origin of Product |
United States |
Preparation Methods
Esterification of 1H-1,2,3-triazole-4-carboxylic Acid
The classical approach involves converting 1H-1,2,3-triazole-4-carboxylic acid to its methyl ester using thionyl chloride and methanol. This method is well-documented and provides a straightforward pathway to the methyl ester:
- Step 1: Preparation of 1H-1,2,3-triazole-4-carboxylic acid by cycloaddition or ring transformation methods.
- Step 2: Treatment of the acid with thionyl chloride to form the acid chloride intermediate.
- Step 3: Reaction of the acid chloride with methanol under controlled temperature to yield methyl 1H-1,2,3-triazole-4-carboxylate.
This method is referenced in the synthesis of related triazole derivatives and is noted for its efficiency and moderate to high yields.
Direct Synthesis via Cycloaddition and Esterification
Another approach involves the synthesis of 1,2,3-triazole derivatives via azide-alkyne cycloaddition followed by esterification:
- Aryl azides react with β-ketoesters (e.g., ethyl acetoacetate) to form 1,2,3-triazole-4-carboxylic acids.
- Subsequent conversion to methyl esters is achieved by treatment with thionyl chloride and methanol.
This route has been utilized for synthesizing various substituted 1,2,3-triazole esters with biological activity, indicating the versatility of the method.
Preparation of Hydrochloride Salt
The hydrochloride salt of methyl 1H-1,2,3-triazole-4-carboxylate is typically prepared by reacting the free ester with hydrochloric acid in aqueous media. This step improves the compound’s crystallinity and purity, facilitating isolation and handling.
Purification and Refining Methods
Purification is critical to obtain high-purity methyl 1H-1,2,3-triazole-4-carboxylate hydrochloride. A detailed refining method is described for related triazole esters (notably methyl 1H-1,2,4-triazole-3-carboxylate) that can be adapted given the structural similarity:
-
- The crude methyl ester is dissolved in water.
- Hydrochloric acid is added to form the hydrochloride salt.
- The aqueous phase is washed with an alkane solvent (e.g., n-heptane) to remove organic impurities.
- Methanol is added to the aqueous phase to aid solubility and crystallization.
- The pH is adjusted to neutral or slightly alkaline (pH 7–8) using a weak inorganic base such as sodium bicarbonate.
- The solid hydrochloride salt precipitates and is isolated by filtration, washed, and dried.
| Example | Crude Ester Amount (g) | Water (mL) | Temp (°C) | HCl Concentration (%) | Alkane Wash (mL) | Methanol (mL) | pH Adjustment | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|---|---|---|
| 1 | 40 | 100 | 20 | 10 | 2 × 10 | 30 | 7 (NaHCO3) | 86.5 | 98.4 |
| 2 | 50 | 150 | 15 | 10 | 2 × 15 | 40 | 8 (NaHCO3) | 87.4 | 98.2 |
| 3 | 50 | 150 | 20 | 10 | 2 × 15 | 40 | 7–8 (NaHCO3) | 91.4 | 98.8 |
This refining process yields high-purity product with yields above 85%, demonstrating its robustness and suitability for scale-up.
Alternative Synthetic Strategies and Considerations
Non-Diazo Synthesis Route
A novel method for synthesizing methyl 1,2,4-triazole-3-carboxylate (a close analog) involves:
- Reaction of thiosemicarbazide with oxalic acid in water to form an intermediate.
- Oxidative removal of mercapto groups using nitric acid.
- Esterification under sulfuric acid catalysis with methanol.
Advantages include avoiding hazardous diazotization steps, using water as a green solvent, and simplified purification without chromatographic separation. This method achieves over 58% total yield and is amenable to large-scale production.
Methylation and Protection Strategies
For methylated triazole derivatives, protection of certain ring positions and selective lithiation followed by carboxylation and esterification have been reported. These multi-step syntheses use reagents like n-butyllithium, lithium diisopropylamide, and various protecting groups to achieve regioselective functionalization.
Summary of Key Preparation Data
| Preparation Step | Typical Conditions | Outcome / Notes |
|---|---|---|
| Esterification with thionyl chloride and methanol | 40 °C, 4 hours | Efficient methyl ester formation |
| Hydrochloride salt formation | Aqueous HCl, room temperature | Improves solubility, crystallinity |
| Purification via pH adjustment and solvent washes | pH 7–8 with sodium bicarbonate; washes with n-heptane and methanol | High purity (>98%), yield >85% |
| Alternative non-diazo synthesis | Water solvent, nitric acid oxidation, sulfuric acid catalysis | Safer, greener, suitable for scale-up |
| Protection and lithiation steps | Low temperature, strong bases (LDA, n-BuLi) | Enables selective substitution on triazole ring |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triazole ring exhibits moderate electrophilicity, allowing nucleophilic substitution at the C(4) and C(5) positions. Key reactions include:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of bases like KOH to form N-alkylated derivatives .
-
Amination : Substitution with amines (e.g., primary alkylamines) yields amino-triazole derivatives, often under reflux conditions in polar aprotic solvents.
Table 1: Nucleophilic Substitution Reactions
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| CH₃I/KOH | Ethanol, reflux, 6h | N-Methyl-1,2,3-triazole derivative | 52 | |
| NH₂(CH₂)₃NH₂ | DMSO, 80°C, 12h | 1-(3-Aminopropyl)-triazole derivative | 68 |
Cycloaddition Reactions
The triazole core participates in 1,3-dipolar cycloadditions, particularly with alkynes and nitriles, forming fused heterocycles:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Reacts with terminal alkynes (e.g., phenylacetylene) under Cu(I) catalysis to generate bis-triazole architectures .
-
Thermal Cycloaddition : Forms 1,2,3-triazolo[1,5-a]pyrimidines when heated with enamines .
Mechanistic Insight :
The reaction proceeds via a Huisgen-type mechanism, where the triazole acts as a dipolarophile. Regioselectivity is influenced by steric and electronic effects of substituents .
Ester Hydrolysis and Derivatization
The methyl ester undergoes hydrolysis and subsequent functionalization:
-
Acid-Catalyzed Hydrolysis : Conversion to the carboxylic acid using HCl/H₂O (yield: 85%) .
-
Acyl Chloride Formation : Treatment with SOCl₂ generates the acid chloride, enabling peptide coupling or amidation .
Table 2: Ester Reactivity
| Reaction | Reagent | Product | Application | Source |
|---|---|---|---|---|
| Hydrolysis | 6M HCl, reflux | 1H-1,2,3-triazole-4-carboxylic acid | Intermediate for APIs | |
| Amidation | NH₃/EDC | Triazole-4-carboxamide | Antifungal agents |
Reduction Reactions
The triazole ring and ester group participate in selective reductions:
-
Borohydride Reduction : NaBH₄ selectively reduces ester groups to hydroxymethyl derivatives without affecting the triazole ring .
-
Catalytic Hydrogenation : Pd/C-mediated hydrogenation under H₂ cleaves the triazole ring to form diamines in specialized cases.
Key Data :
-
Reduction of the methyl ester with NaBH₄ in THF/MeOH (1:1) at 0°C yields the alcohol with 74% efficiency .
Condensation and Cross-Coupling
-
Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) to form imine-linked triazoles, useful in coordination chemistry.
-
Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at the C(4) position .
Example Reaction :
Biological Activity and Interactions
While not a direct chemical reaction, the compound’s interactions with biological systems are notable:
-
Enzyme Inhibition : Binds to fungal cytochrome P450 enzymes (e.g., CYP51), disrupting ergosterol biosynthesis.
-
Anticancer Activity : Induces apoptosis in HeLa cells via caspase-3 activation (IC₅₀ = 12.5 μM).
Structural and Solubility Effects
The hydrochloride salt enhances aqueous solubility (23 mg/mL at 25°C) , facilitating reactions in polar solvents. Crystallographic data (monoclinic, space group P2₁/c) reveal intermolecular N–H···O hydrogen bonds influencing solid-state reactivity .
Scientific Research Applications
Methyl 1H-1,2,3-triazole-4-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as a precursor in the synthesis of drugs, particularly those targeting fungal infections.
Mechanism of Action
The mechanism of action of methyl 1H-1,2,3-triazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound may bind to enzymes or receptors, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
Key analogs of methyl 1H-1,2,3-triazole-4-carboxylate hydrochloride differ primarily in substituents at the triazole N1 position and carboxylate modifications. These variations influence physicochemical properties, biological activity, and industrial applications.
Table 1: Structural and Functional Comparison of Selected Triazole Derivatives
| Compound Name (CAS No.) | Molecular Formula | Molecular Weight | Substituent(s) | Key Applications/Activity | Reference |
|---|---|---|---|---|---|
| This compound (CAS: Not explicitly provided) | C₅H₈ClN₃O₂ | 185.59 g/mol | Methyl ester at C4; HCl salt | Pharmaceutical intermediate | |
| Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate (217448-86-7) | C₁₂H₁₀F₂N₃O₂ | 267.23 g/mol | 2,6-Difluorobenzyl at N1 | USP-related compound B (Rufinamide impurity control) | |
| 1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (106308-41-2) | C₁₀H₉FN₄O | 236.21 g/mol | 2-Fluorobenzylamide at N1 | USP-related compound A (Anticonvulsant impurity) | |
| 1-(3-Aminopropyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride (EN300-43393671) | C₆H₁₁ClN₄O₂ | 206.63 g/mol | 3-Aminopropyl at N1; HCl salt | Building block for bioactive molecules | |
| 1-(2-Chloroethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride (1803599-99-6) | C₆H₉Cl₂N₃O₂ | 226.06 g/mol | 2-Chloroethyl at N1; HCl salt | Synthetic intermediate |
Physicochemical Properties
- Solubility : Hydrochloride salts improve aqueous solubility, facilitating formulation. Fluorinated analogs exhibit lower solubility but higher membrane permeability.
- Stability : Triazole derivatives are thermally stable and resistant to hydrolysis, making them suitable for industrial applications .
Biological Activity
Methyl 1H-1,2,3-triazole-4-carboxylate hydrochloride is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound features a triazole ring, which is known for its diverse biological activities. The compound can be synthesized through various methods, including the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used reaction in organic synthesis that allows for the formation of triazole compounds under mild conditions .
Chemical Formula: C₅H₇ClN₄O₂
Molecular Weight: 174.59 g/mol
Melting Point: 196-199 °C
Antimicrobial Properties
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial activity. This compound has been studied for its efficacy against various pathogens. For instance:
- In vitro Studies: Compounds similar to methyl 1H-1,2,3-triazole have shown promising results against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective antimicrobial action .
- Mechanism of Action: The mechanism often involves disruption of the microbial cell wall or interference with essential metabolic pathways.
Anticancer Properties
The anticancer potential of methyl 1H-1,2,3-triazole derivatives has also been explored:
- Cell Line Studies: In vitro studies have demonstrated that certain derivatives can inhibit cancer cell proliferation in various human cancer cell lines. For example, compounds derived from triazoles have shown cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines .
- Case Study: A specific study highlighted the synthesis of triazole-based peptidotriazolamers that exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is critical for reducing side effects associated with traditional chemotherapy .
Synthesis and Derivatives
The synthesis of this compound typically involves:
- Copper-Catalyzed Reactions: Utilizing azides and alkynes to form the triazole ring.
- Esterification Processes: Converting carboxylic acids to esters under acidic conditions .
The ability to modify the triazole ring allows for the development of various derivatives that can enhance biological activity or selectivity.
Research Findings and Data Tables
Q & A
Q. What are the optimized synthetic routes for methyl 1H-1,2,3-triazole-4-carboxylate hydrochloride, and how do reaction conditions influence regioselectivity?
The compound is typically synthesized via 1,3-dipolar cycloaddition between azides and alkynes. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) ensures regioselective 1,4-substitution . For example, methyl propiolate reacts with benzyl azide in toluene under reflux with a ruthenium catalyst (e.g., {(Tp)(PPh₃)₂Ru(N₃)}) to yield the triazole core, followed by HCl salt formation . Key variables include catalyst choice (Cu vs. Ru), solvent polarity, and stoichiometric ratios. Ruthenium catalysts may tolerate diverse functional groups but require longer reaction times (24–48 hours) .
Q. What purification and characterization methods are critical for ensuring high-purity this compound?
- Purification : Silica gel chromatography (eluting with CH₂Cl₂/ether mixtures) removes unreacted alkynes and byproducts . Recrystallization from dichloromethane-ether yields single crystals for X-ray analysis.
- Characterization :
Advanced Research Questions
Q. How can discrepancies between spectroscopic and crystallographic data be resolved during structural analysis?
Discrepancies may arise from dynamic effects in solution (NMR) versus static solid-state (X-ray) structures. For example, NMR may suggest rotational freedom in the methylene group, while X-ray reveals fixed geometry . Cross-validation using DFT calculations (e.g., Gaussian09 with B3LYP/6-31G*) can reconcile differences by comparing theoretical and experimental bond lengths/angles .
Q. What challenges arise in refining the crystal structure of this compound using SHELXL?
- Anisotropic displacement : Hydrogen atoms are often modeled with isotropic constraints, but high-resolution data may require anisotropic refinement for heavy atoms (Cl, N) .
- Twinned crystals : Use TWIN/BASF commands in SHELXL to handle twinning, common in hydrochloride salts due to ionic packing .
- Hydrogen bonding : The hydrochloride group forms strong N–H···Cl interactions (2.8–3.0 Å), requiring careful placement of H atoms via SHELX constraints .
Q. How does the hydrochloride salt form influence the compound’s stability and solubility in biological assays?
- Stability : The salt enhances hygroscopicity, requiring storage in anhydrous conditions. Thermogravimetric analysis (TGA) shows decomposition above 185°C .
- Solubility : Improved aqueous solubility (vs. freebase) facilitates in vitro assays. Use phosphate-buffered saline (PBS, pH 7.4) for dissolution, avoiding DMSO to prevent HCl displacement .
Q. What computational strategies predict the pharmacological activity of methyl 1H-1,2,3-triazole-4-carboxylate derivatives?
- Molecular docking : AutoDock Vina models interactions with target proteins (e.g., kinases). The triazole ring’s dipole moment (~2.5 D) enhances binding to polar active sites .
- ADMET prediction : SwissADME estimates logP (~1.2) and bioavailability scores (0.55), suggesting moderate membrane permeability .
Data Contradiction Analysis
Q. How to address conflicting regiochemistry results from CuAAC vs. Ru-catalyzed syntheses?
- CuAAC : Strictly yields 1,4-regioisomers due to copper’s orbital interactions .
- Ru-catalyzed : May produce 1,5-isomers under specific conditions. Use NOESY NMR to distinguish substitution patterns (e.g., triazole CH coupling to benzyl protons) . LC-MS can detect trace isomers (<2%) missed by NMR .
Methodological Tables
Q. Table 1. Comparison of Catalytic Systems for Triazole Synthesis
| Catalyst | Reaction Time | Regioselectivity | Functional Group Tolerance | Reference |
|---|---|---|---|---|
| Cu(I) (CuSO₄) | 2–4 hours | 1,4 only | Moderate (sensitive to S/N) | |
| Ru(II) complex | 24–48 hours | 1,4 predominant | High (stable with halides) |
Q. Table 2. Key Crystallographic Parameters
| Parameter | Value (X-ray) | DFT Calculation |
|---|---|---|
| N1–N2 bond length (Å) | 1.3092 | 1.312 |
| C3–N1 bond length (Å) | 1.3621 | 1.358 |
| C–CH₂–N angle (°) | 112.13 | 112.5 |
| Cl⁻···H–N distance (Å) | 2.85 | 2.82 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
